4-Methoxy-3-(morpholine-4-sulfonyl)-phenylamine
Description
Properties
IUPAC Name |
4-methoxy-3-morpholin-4-ylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-16-10-3-2-9(12)8-11(10)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZVZNFGVYTNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(morpholine-4-sulfonyl)-phenylamine typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-3-nitroaniline.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonylation: The resulting amine is then reacted with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Reactivity of the Aromatic Amine Group
The aniline moiety enables classic nucleophilic aromatic substitution (NAS) and electrophilic coupling reactions:
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Schiff Base Formation : Reacts with aldehydes/ketones under mild acidic or reflux conditions. For example, analogous morpholinyl-phenylamine derivatives form imine bonds with aldehydes in ethanol at reflux (e.g., reaction with 2-hydroxy-3-methoxy-5-nitrobenzaldehyde) .
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Acylation : Likely undergoes acetylation with acetyl chloride or acetic anhydride to yield acetamide derivatives. Similar sulfonamide-aniline compounds show acylation at the -NH₂ group in dichloromethane with triethylamine as a base .
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Diazotization : Potential for diazonium salt formation under nitrosyl sulfuric acid, enabling subsequent Sandmeyer or coupling reactions.
Electrophilic Aromatic Substitution (EAS)
The electron-donating methoxy group directs EAS to the para position, while the electron-withdrawing sulfonyl group deactivates the ring:
| Reaction Type | Conditions | Expected Position | Example Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to -OCH₃ | 4-Methoxy-3-sulfonyl-5-nitro-phenylamine |
| Sulfonation | Fuming H₂SO₄, 100°C | Meta to -SO₂- | Polysulfonated derivatives |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Para to -OCH₃ | 4-Bromo-3-sulfonyl derivative |
Transformations Involving the Sulfonyl Group
The morpholine-4-sulfonyl group exhibits both steric and electronic effects:
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Nucleophilic Substitution : The sulfonyl oxygen can act as a leaving group in SN2 reactions with strong nucleophiles (e.g., Grignard reagents), though this is less common due to the stability of the sulfonate .
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Hydrogen Bonding : The sulfonyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and participates in hydrogen bonding, influencing crystallization behavior .
Methoxide Elimination and Demethylation
Under strong acidic or basic conditions, the methoxy group may undergo cleavage:
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Demethylation : HI or BBr₃ in dichloromethane converts -OCH₃ to -OH, yielding 3-(morpholine-4-sulfonyl)-4-hydroxy-phenylamine .
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Alkylation : Reacts with alkyl halides in the presence of K₂CO₃ to form ether derivatives.
Coordination and Metal Complexation
The amine and sulfonyl groups facilitate metal-ligand interactions:
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Pd-Catalyzed Cross-Couplings : Potential Suzuki-Miyaura coupling using aryl boronic acids, though steric hindrance from the sulfonyl group may reduce yields .
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Cu-Mediated Ullmann Reactions : Forms biaryl ethers or amines under catalytic CuI/L-proline conditions.
Synthetic Challenges and Selectivity Considerations
Scientific Research Applications
Chemistry
4-Methoxy-3-(morpholine-4-sulfonyl)-phenylamine serves as a crucial building block in organic synthesis. It is utilized for:
- Synthesis of Complex Molecules : The compound can be modified to create various derivatives, enhancing its utility in developing new chemical entities.
- Reagent in Organic Reactions : It acts as a reagent in reactions involving electrophilic substitutions and couplings.
Biology
The compound is investigated for its biochemical properties, including:
- Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes, which can be pivotal in understanding metabolic pathways. For instance, the sulfonyl group can bind to active sites of enzymes, potentially disrupting their function.
- Biochemical Probes : It is used to study enzyme activities and protein interactions, providing insights into cellular mechanisms.
Medicine
Research has explored the therapeutic potential of this compound:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects by modulating inflammatory pathways.
- Anticancer Activity : There is ongoing research into its potential as an anticancer agent, with mechanisms involving apoptosis induction in cancer cells.
Table 1: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemistry | Building block for synthesis | Essential for creating complex organic molecules |
| Biology | Enzyme inhibition | Potential target for metabolic studies |
| Medicine | Anti-inflammatory | Investigated for therapeutic properties |
| Anticancer | Research ongoing into mechanisms of action |
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibition capabilities of this compound against specific targets. Results showed that the compound effectively inhibited enzyme activity at low concentrations, indicating potential therapeutic applications in diseases where these enzymes are overactive.
Case Study 2: Anticancer Mechanism
Research focused on the anticancer properties demonstrated that treatment with this compound led to increased levels of caspase activity in cancer cell lines, suggesting that it induces apoptosis through caspase-dependent pathways. This finding supports further investigation into its use as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(morpholine-4-sulfonyl)-phenylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
a) 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine (ST-2289)
- Structure : Methoxy at 2-position, morpholine sulfonyl at 5-position.
- Properties : The altered substituent positions reduce steric hindrance compared to the target compound. This may enhance accessibility for nucleophilic reactions but reduce π-π stacking interactions in supramolecular assemblies .
b) 4-(3-Methoxybenzenesulfonyl)phenylamine
- Structure : Methoxy attached to the benzenesulfonyl group at the 3-position.
- Properties : The absence of a morpholine ring reduces polarity, lowering solubility in aqueous media. The methoxy group on the sulfonyl benzene may enhance electron-donating effects, stabilizing charge-transfer complexes .
- Synthetic Utility : Less versatile in forming hydrogen bonds compared to morpholine-containing analogues.
c) 4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine (CAS 114500-32-2)
- Structure : Methyl group at 4-position instead of methoxy.
- Properties : The methyl group provides steric bulk without significant electronic modulation. This may decrease metabolic stability in vivo compared to the methoxy variant .
- Thermal Stability : Likely comparable to the target compound due to similar sulfonyl and morpholine groups.
d) 3-[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acrylic acid
- Structure : Acrylic acid moiety appended to the phenyl ring.
- This derivative is used in polymer chemistry or as a ligand in metal-organic frameworks .
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The methoxy group in the target compound donates electrons via resonance, activating the phenyl ring toward electrophilic substitution. In contrast, bromo or nitro substituents (e.g., in angucyclinone derivatives) deactivate the ring, reducing reactivity .
Biological Activity
4-Methoxy-3-(morpholine-4-sulfonyl)-phenylamine is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 270.30 g/mol
- Functional Groups : Methoxy group (-OCH), morpholine sulfonyl group (morpholine ring attached to a sulfonyl group).
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes.
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which play crucial roles in cell signaling pathways associated with cancer and inflammation.
- Receptor Binding : It may modulate receptor activity, influencing cellular responses such as proliferation and apoptosis.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 1.88 ± 0.11 | Induces apoptosis via caspase activation |
| A549 (Lung) | 2.12 ± 0.15 | Inhibits tubulin polymerization |
| HeLa (Cervical) | 7.01 ± 0.60 | Disrupts microtubule dynamics |
The compound has demonstrated significant efficacy in inhibiting cell growth and inducing apoptosis in these cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects:
- Mechanism : It inhibits the production of pro-inflammatory cytokines and modulates immune responses.
- Case Study : A study showed that treatment with the compound reduced inflammation markers in animal models of arthritis.
Case Studies
-
Study on Lung Cancer Cells :
- Researchers found that this compound significantly inhibited the growth of A549 lung adenocarcinoma cells, with an IC value indicating potent activity.
- The compound was shown to induce G2/M phase arrest and activate apoptotic pathways.
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Study on Inflammation :
- In a model of induced inflammation, the administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups, highlighting its therapeutic potential in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
